Melting Point Reduction Enables Low-Temperature Formulation Compatibility
1,2,4-Tribromobenzene melts at 41–43°C, whereas the symmetric 1,3,5-tribromobenzene isomer melts at 122°C [1]. This approximately 80°C melting point depression is attributed to differences in molecular symmetry and intermolecular halogen bonding networks, as established by X-ray crystallography at 100, 200, and 270 K [2].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 41–43°C |
| Comparator Or Baseline | 1,3,5-Tribromobenzene: 122°C |
| Quantified Difference | Δ ~79–81°C |
| Conditions | Literature-reported melting points; crystallographic data collected at 100–270 K |
Why This Matters
The substantially lower melting point allows 1,2,4-tribromobenzene to be processed and formulated under milder thermal conditions, reducing energy input and enabling compatibility with temperature-sensitive matrices where the 1,3,5-isomer would require elevated processing temperatures.
- [1] Wikipedia. Tribromobenzene. 2024. View Source
- [2] Skořepová E, Hušák M, Čejka J, et al. Properties and interactions – melting point of tribromobenzene isomers. Acta Crystallographica Section B. 2021;77(Pt 4):632–637. View Source
